Cas no 21889-13-4 (2-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indene-1,3-dione)

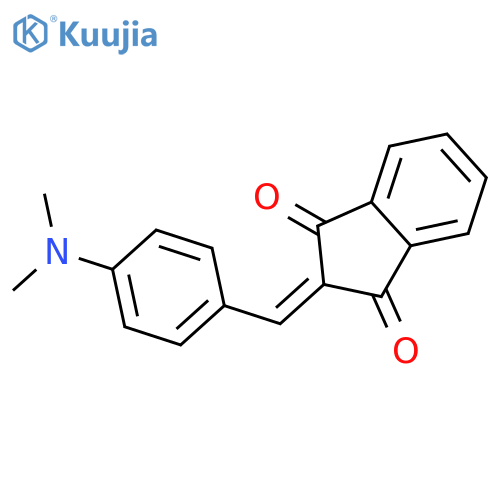

21889-13-4 structure

商品名:2-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indene-1,3-dione

2-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indene-1,3-dione 化学的及び物理的性質

名前と識別子

-

- 1H-Indene-1,3(2H)-dione,2-[[4-(dimethylamino)phenyl]methylene]-

- 2-[[4-(dimethylamino)phenyl]methylene]-1H-Indene-1,3(2H)-dione

- 2-[[4-(dimethylamino)phenyl]methylidene]indene-1,3-dione

- 1,3-Indandione, 2-(4-dimethylaminophenylmethylene)

- 1,3-Indandione, 2-(p-dimethylaminobenzylidene)-

- 2-(4-(Dimethylamino)benzylidene)-1H-indene-1,3(2H)-dione

- 2-(4-(dimethylamino)benzylidene)-2H-indene-1,3-dio

- 2-(4-(N,N-dimethylamino)benzylidene)-1H-indene-1,3(2H)-dione

- 2-(4-Dimethylaminobenzylidene)-1,3-indandione

- 2-[4-(Dimethylamino)benzylidene]-1,3-indandione

- 4-(N,N-dimethylamino)benzylidene-1,3-indandione

- BRN 2216466

- NSC636618

- 2-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indene-1,3-dione

- NSC-86434

- AKOS001014301

- 2-((4-(DIMETHYLAMINO)PHENYL)METHYLENE)-1H-INDENE-1,3(2H)-DIONE

- 1H-Indene-1,3(2H)-dione, 2-((4-(dimethylamino)phenyl)methylene)-

- SR-01000087535

- CHEMBL1895841

- 2-(((4-DIMETHYLAMINO)PHENYL)METHYLENE)-1,3-INDANDIONE

- CS-0300236

- 2-{[4-(dimethylamino)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione

- 2-(P-DIMETHYLAMINOBENZYLIDENE)-1,3-INDANDIONE

- N,N-dimethylaminobenzylidene-1,3-indandione

- 1, 2-(4-dimethylaminophenylmethylene)

- 2-(p-dimethylaminobenzylidene)-1,3-indanedione

- 1,3-Indandione, 2- (4-dimethylaminophenylmethylene)

- SCHEMBL1454792

- Z44300970

- AE-641/00595009

- NCGC00184095-03

- 6DK9PDF575

- MFCD00184255

- 3-14-00-00505 (Beilstein Handbook Reference)

- NSC-636618

- 1H-Indene-1, 2-[[4-(dimethylamino)phenyl]methylene]-

- 2-[4-(dimethylamino)benzylidene]-1H-indene-1,3(2H)-dione

- MS-10746

- 1,3-INDANDIONE, 2-(P-(DIMETHYLAMINO)BENZYLIDENE)-

- NSC 86434

- DTXSID20176291

- F1135-0037

- DMABI

- SR-01000087535-1

- 2-[(4-dimethylaminophenyl)methylene]indane-1,3-dione

- NCGC00184095-02

- 2-(4-(N,N-DIMETHYLAMINO)BENZILIDENE)INDANE-1,3-DIONE

- NCGC00184095-01

- 21889-13-4

- 1, 2-[p-(dimethylamino)benzylidene]-

- UNII-6DK9PDF575

- 2-((4-(DIMETHYLAMINO)PHENYL)METHYLENE)INDANE-1,3-DIONE

- NSC86434

- 2-(4-(DIMETHYLAMINO)BENZYLIDENE)-1,3-INDANDIONE

-

- インチ: InChI=1S/C18H15NO2/c1-19(2)13-9-7-12(8-10-13)11-16-17(20)14-5-3-4-6-15(14)18(16)21/h3-11H,1-2H3

- InChIKey: ZIOQBZBVYRPMRT-UHFFFAOYSA-N

- ほほえんだ: CN(C1=CC=C(/C=C2\C(=O)C3=CC=CC=C3C\2=O)C=C1)C

計算された属性

- せいみつぶんしりょう: 277.11035

- どういたいしつりょう: 277.11

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 2

- 複雑さ: 432

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.4Ų

- 疎水性パラメータ計算基準値(XlogP): 3.6

じっけんとくせい

- 密度みつど: 1.276

- ふってん: 492.3°Cat760mmHg

- フラッシュポイント: 231.7°C

- 屈折率: 1.696

- PSA: 37.38

- LogP: 3.21520

2-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indene-1,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1135-0037-5μmol |

2-{[4-(dimethylamino)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione |

21889-13-4 | 90%+ | 5μmol |

$63.0 | 2023-07-28 | |

| Life Chemicals | F1135-0037-25mg |

2-{[4-(dimethylamino)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione |

21889-13-4 | 90%+ | 25mg |

$109.0 | 2023-07-28 | |

| Life Chemicals | F1135-0037-2mg |

2-{[4-(dimethylamino)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione |

21889-13-4 | 90%+ | 2mg |

$59.0 | 2023-07-28 | |

| Life Chemicals | F1135-0037-1mg |

2-{[4-(dimethylamino)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione |

21889-13-4 | 90%+ | 1mg |

$54.0 | 2023-07-28 | |

| Life Chemicals | F1135-0037-3mg |

2-{[4-(dimethylamino)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione |

21889-13-4 | 90%+ | 3mg |

$63.0 | 2023-07-28 | |

| Life Chemicals | F1135-0037-2μmol |

2-{[4-(dimethylamino)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione |

21889-13-4 | 90%+ | 2μmol |

$57.0 | 2023-07-28 | |

| Life Chemicals | F1135-0037-20mg |

2-{[4-(dimethylamino)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione |

21889-13-4 | 90%+ | 20mg |

$99.0 | 2023-07-28 | |

| Life Chemicals | F1135-0037-10mg |

2-{[4-(dimethylamino)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione |

21889-13-4 | 90%+ | 10mg |

$79.0 | 2023-07-28 | |

| Life Chemicals | F1135-0037-10μmol |

2-{[4-(dimethylamino)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione |

21889-13-4 | 90%+ | 10μmol |

$69.0 | 2023-07-28 | |

| Life Chemicals | F1135-0037-30mg |

2-{[4-(dimethylamino)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione |

21889-13-4 | 90%+ | 30mg |

$119.0 | 2023-07-28 |

2-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indene-1,3-dione 関連文献

-

Saulius Jursenas,Vidmantas Gulbinas,Alytis Gruodis,Gerdenis Kodis,Vitalij Kovalevskij,Leonas Valkunas Phys. Chem. Chem. Phys. 1999 1 1715

-

Yichuan Chen,Yuqing Cheng,Mengtao Sun Nanoscale 2022 14 7269

-

Kaspars Traskovskis,Igors Mihailovs,Andrejs Tokmakovs,Andrejs Jurgis,Valdis Kokars,Martins Rutkis J. Mater. Chem. 2012 22 11268

21889-13-4 (2-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indene-1,3-dione) 関連製品

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬